molecular formula C11H9NO3 B1582544 Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate CAS No. 37497-84-0

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

Cat. No. B1582544
CAS RN: 37497-84-0
M. Wt: 203.19 g/mol
InChI Key: HLIJPUALSQELGB-UHFFFAOYSA-N
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Description

“Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is a chemical compound with the CAS Number: 37497-84-0 . It has a molecular weight of 203.2 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a melting point of 259 - 261 degrees Celsius . It has a density of 1.3±0.1 g/cm^3 . The boiling point is 439.7±45.0 °C at 760 mmHg . The compound has a molar refractivity of 52.5±0.3 cm^3 .

Scientific Research Applications

Synthesis of Isoquinoline Derivatives

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate is used in the synthesis of various isoquinoline derivatives. For instance, a method for the synthesis of isoquinoline-3-carboxylates has been developed, utilizing aromatic 1,2-dialdehydes and protected phosphonoglycine derivatives. This method allows the preparation of isoquinolines with electron-withdrawing groups on the benzene ring (Hiebl et al., 1999).

Improved Synthesis Methodologies

Enhanced methods for synthesizing 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives have been developed. These methods involve initial phthalic anhydride aminolysis, followed by esterification and heterocyclization, demonstrating improvements in yields for certain esters and N,N-disubstituted carboxamides (Blanco et al., 2006).

Autooxidation and Rearrangement Reactions

Research has explored the autooxidation and rearrangement reactions of isoquinolinone derivatives, specifically studying the transformation involving tautomerization, hydroxylation, and α-ketol type rearrangement (Blanco et al., 2009).

Anticancer Activity

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate derivatives have been synthesized and tested for their anticancer effects against the breast cancer MCF-7 cell line. Certain compounds demonstrated significant activity, suggesting potential applications in cancer treatment (Gaber et al., 2021).

properties

IUPAC Name

methyl 1-oxo-2H-isoquinoline-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLIJPUALSQELGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC(=O)C2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348869
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate

CAS RN

37497-84-0
Record name Methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
E Kiselev, TS Dexheimer, Y Pommier… - Journal of medicinal …, 2010 - ACS Publications
Indenoisoquinoline topoisomerase I (Top1) inhibitors are a novel class of anticancer agents. Modifications of the indenoisoquinoline A, B, and D rings have been extensively studied in …
Number of citations: 93 pubs.acs.org
G Yu, Z Luo, W Wang, Y Li, Y Zhou, Y Shi - Frontiers in Pharmacology, 2019 - frontiersin.org
Rubus chingii Hu (R. chingii), referred to as “Fu-Pen-Zi” in Chinese, has great medicinal and dietary values since ancient times. The dried fruits of R. chingii have been widely used in …
Number of citations: 48 www.frontiersin.org
SH Kwak - 2020 - uh-ir.tdl.org
Chapter 1: 3, 5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C− H arylation with aryl iodides. The reaction shows good …
Number of citations: 2 uh-ir.tdl.org
O Daugulis, SR Gilbertson, C Cai, TY Chen, GD Cuny - 2020 - uh-ir.tdl.org
Chapter 1: 3,5-Dimethylpyrazole was employed as a mono-dentate directing group for palladium-catalyzed ortho-sp2 C−H arylation with aryl iodides. The reaction shows good …
Number of citations: 0 uh-ir.tdl.org
B He, L Dai, L **, Y Liu, X Li, M Luo, Z Wang… - Frontiers in …, 2023 - frontiersin.org
Rubus chingii Hu (Chinese Raspberry), known as Fu-Pen-Zi in Chinese, a woody perennial plant of genus Rubus in the Rosaceae family, has specific nutritional and medicinal values, …
Number of citations: 5 www.frontiersin.org
Y Tao, J Bao, F Zhu, M Pan, Q Liu, P Wang - Journal of Ethnopharmacology, 2023 - Elsevier
Ethnopharmacological relevance Rubus idaeus Linnaeus (RI) is a Chinese herbal medicine that has been widely used in China for a long time to reinforce the kidney, nourish the liver, …
Number of citations: 4 www.sciencedirect.com
Y Wu, P Sun, K Zhang, T Yang, H Yao… - The Journal of organic …, 2016 - ACS Publications
Reported herein is a Rh-catalyzed redox-neutral annulation of primary benzamides with diazo compounds, representing an efficient and economic protocol to isoquinolinones. The …
Number of citations: 94 pubs.acs.org
G Dong, C Li, H Liu - Molecules, 2019 - mdpi.com
A mild rhodium-catalyzed annulation of Boc-protected benzamides with diazo compounds via C−C/C−O bond formation has been explored. In the presence of [Cp*RhCl 2 ] 2 , AgSbF 6 …
Number of citations: 13 www.mdpi.com
RS Phatake, P Patel, CV Ramana - pstorage-acs-6854636.s3 …
Supporting Informations Page 1 SI-1 Supporting Informations Ir(III)-Catalyzed Carbenoid Functionalization of Benzamides: Synthesis of N-Methoxyisoquinolinediones and N-…
T Liu, S Hua, Z Wang - Dietary chinese herbs: chemistry, pharmacology …, 2015 - Springer
Fupenzi (Fructus Rubi) is the dried fruit of the perennial woody plant Rubus chingii Hu., which belongs to the family of Rosaceae. It was first listed in Mingyi Bielu (Miscellaneous …
Number of citations: 1 link.springer.com

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